molecular formula C7H7NO B3350896 2-Ethenylpyridin-3-ol CAS No. 316155-84-7

2-Ethenylpyridin-3-ol

Cat. No.: B3350896
CAS No.: 316155-84-7
M. Wt: 121.14 g/mol
InChI Key: ITSCKWZNZFARQC-UHFFFAOYSA-N
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Description

2-Ethenylpyridin-3-ol is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a hydroxyl group at the third position and an ethenyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethenylpyridin-3-ol can be achieved through several methods. One common approach involves the reaction of pyridine-3-ol with acetylene under specific conditions. This reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and automated processes further enhances the efficiency and cost-effectiveness of industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylpyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ethenyl group can be reduced to an ethyl group.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

    Oxidation: Formation of 2-ethenylpyridin-3-one.

    Reduction: Formation of 2-ethylpyridin-3-ol.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

2-Ethenylpyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethenylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Pyridine-3-ol: Lacks the ethenyl group, resulting in different chemical properties and reactivity.

    2-Ethylpyridin-3-ol: Similar structure but with an ethyl group instead of an ethenyl group, leading to different reactivity and applications.

    2-Vinylpyridine:

Uniqueness: 2-Ethenylpyridin-3-ol is unique due to the presence of both the hydroxyl and ethenyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-ethenylpyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-7(9)4-3-5-8-6/h2-5,9H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSCKWZNZFARQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474597
Record name 3-Pyridinol, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316155-84-7
Record name 3-Pyridinol, 2-ethenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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